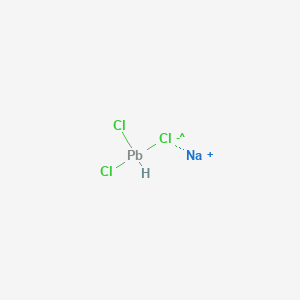
Sodium trichloroplumbate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium trichloroplumbate is an inorganic compound with the chemical formula Cl₃NaPb. It is a lead-based compound where lead is in the +2 oxidation state, coordinated by three chloride ions and one sodium ion. This compound is part of the broader family of chloroplumbates, which are known for their interesting structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium trichloroplumbate can be synthesized through the reaction of lead(II) chloride with sodium chloride in an aqueous solution. The reaction typically involves dissolving both salts in water and allowing them to react under controlled conditions to form the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques such as ionothermal synthesis. This method involves the use of ionic liquids to facilitate the reaction between lead(II) chloride and sodium chloride, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium trichloroplumbate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state lead compounds.
Reduction: It can be reduced to elemental lead under certain conditions.
Substitution: Chloride ions in this compound can be substituted with other halides or ligands.
Common Reagents and Conditions:
Oxidation: Reagents such as oxygen or hydrogen peroxide can be used.
Reduction: Reducing agents like hydrogen gas or carbon monoxide are commonly employed.
Substitution: Halide exchange reactions can be carried out using other halide salts.
Major Products:
Oxidation: Lead(IV) chloride or other lead(IV) compounds.
Reduction: Elemental lead.
Substitution: Various haloplumbates depending on the substituting halide.
Scientific Research Applications
Sodium trichloroplumbate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lead-based compounds and materials.
Biology: Research into the toxicological effects of lead compounds often involves this compound as a model compound.
Medicine: While not directly used in medicine, it serves as a reference compound in studies related to lead poisoning and its treatment.
Industry: It finds applications in the production of specialized glass and ceramics, where lead compounds are used to modify the properties of the final product
Mechanism of Action
The mechanism by which sodium trichloroplumbate exerts its effects is primarily through its interaction with biological molecules. Lead ions can bind to and disrupt the function of various enzymes and proteins, leading to toxic effects. The chloride ions in the compound can also participate in these interactions, further influencing the compound’s behavior in biological systems .
Comparison with Similar Compounds
Lead(II) chloride (PbCl₂): A simpler lead chloride compound with similar properties but lacking the sodium ion.
Morpholinium trichloroplumbate: An organic-inorganic hybrid compound with a similar chloroplumbate structure but different cationic components.
Uniqueness: Sodium trichloroplumbate is unique due to the presence of sodium ions, which can influence its solubility and reactivity compared to other chloroplumbates. This makes it particularly useful in certain industrial and research applications where these properties are advantageous .
Properties
CAS No. |
15170-52-2 |
|---|---|
Molecular Formula |
Cl3HNaPb |
Molecular Weight |
337 g/mol |
InChI |
InChI=1S/2ClH.Cl.Na.Pb.H/h2*1H;;;;/q;;-1;+1;+2;/p-2 |
InChI Key |
BRVXARAYULRTFY-UHFFFAOYSA-L |
Canonical SMILES |
[Na+].[Cl-][PbH](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


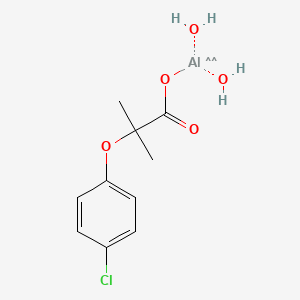

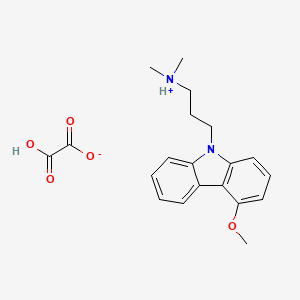

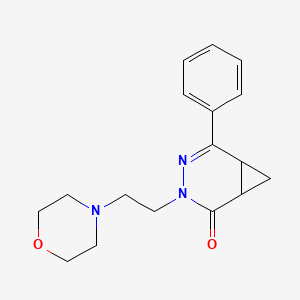
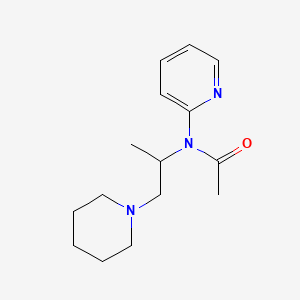
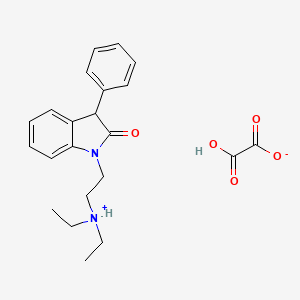
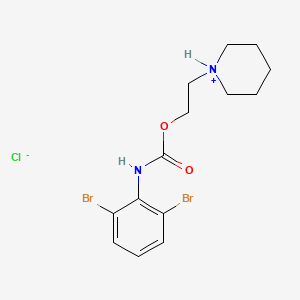
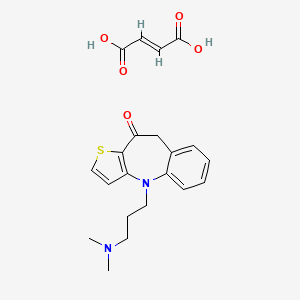
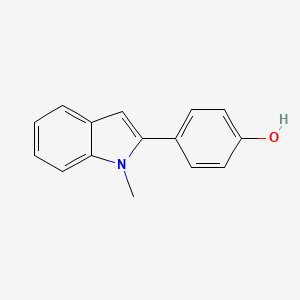
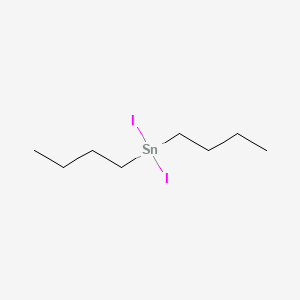
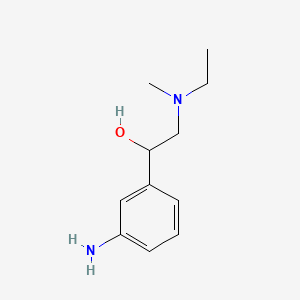
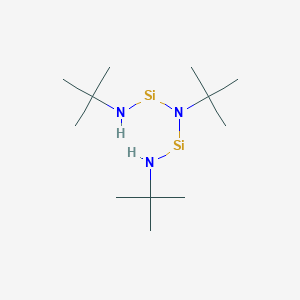
![4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene](/img/structure/B13739092.png)
